![molecular formula C16H13N5O3S B6574607 N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxamide CAS No. 1172272-41-1](/img/structure/B6574607.png)
N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxamide
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Overview
Description
“N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxamide” is a complex organic compound. It contains several functional groups, including a methoxy group, a benzothiazole group, a pyrazole group, an oxazole group, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions . For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzothiazole and oxazole rings, along with the pyrazole group, would contribute to the rigidity of the molecule, while the methoxy and carboxamide groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reaction conditions and the other reactants present. The benzothiazole and oxazole rings are aromatic and relatively stable, but could potentially undergo electrophilic substitution reactions. The carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The exact properties would need to be determined experimentally .Scientific Research Applications
Biochemistry and Medicinal Chemistry
Benzothiazoles, which are part of the compound’s structure, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are used in various applications such as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
Green Chemistry
Benzothiazoles are also significant in the field of green chemistry. The development of synthetic processes for benzothiazole compounds is one of the most significant problems facing researchers . Advances in the synthesis of these compounds have been made from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as
Future Directions
The future research directions could involve exploring the potential applications of this compound in various fields, such as medicinal chemistry, material science, or as a ligand in coordination chemistry . Further studies could also focus on optimizing its synthesis and characterizing its properties in more detail.
Mechanism of Action
Target of Action
The compound, also known as F5460-0302 or VU0643581-1, is a selective inhibitor of the Janus kinase (JAK) 1 . JAK1 is a key enzyme in the JAK-STAT signaling pathway, which plays a crucial role in the immune response and cell growth.
Mode of Action
As a JAK1 inhibitor, F5460-0302 or VU0643581-1 works by binding to the JAK1 enzyme, preventing it from activating the STAT proteins . This inhibits the JAK-STAT signaling pathway, reducing the production of inflammatory cytokines and other mediators of inflammation .
Biochemical Pathways
By inhibiting the JAK-STAT signaling pathway, F5460-0302 or VU0643581-1 affects various biochemical pathways involved in immune response and inflammation. This includes the production of inflammatory cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), which are known to play a role in various inflammatory and autoimmune diseases .
Result of Action
The inhibition of the JAK-STAT signaling pathway by F5460-0302 or VU0643581-1 results in a decrease in the production of inflammatory cytokines. This can lead to a reduction in inflammation and immune response, which may be beneficial in the treatment of diseases characterized by overactive immune responses or chronic inflammation .
properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c1-9-7-14(19-15(22)12-5-6-17-24-12)21(20-9)16-18-11-4-3-10(23-2)8-13(11)25-16/h3-8H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBGDIPHWYNHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=NO2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide |
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